molecular formula C13H20Cl4N2O B4414842 N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4414842
M. Wt: 362.1 g/mol
InChI Key: VGFNSTUEDYDVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects in preclinical studies.

Mechanism of Action

DCM is a selective serotonin reuptake inhibitor (N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride) that works by blocking the reuptake of serotonin in the brain. This increases the concentration of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
DCM has been shown to have antidepressant and anxiolytic effects in preclinical studies. It has also been investigated as a potential treatment for neuropathic pain. DCM has been shown to increase the concentration of serotonin in the brain, which leads to an increase in serotonin signaling. This increase in serotonin signaling has been shown to have a positive effect on mood, anxiety, and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using DCM in lab experiments is that it is a selective serotonin reuptake inhibitor (N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride) that has been extensively studied for its potential therapeutic applications. This makes it a useful tool compound in neuroscience research. One limitation of using DCM in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on DCM. One area of research is to investigate its potential as a treatment for neuropathic pain. Another area of research is to study the long-term effects of DCM on mood, anxiety, and pain perception. Additionally, there is a need to investigate the potential side effects of DCM and to develop new compounds that have improved efficacy and safety profiles.

Scientific Research Applications

DCM has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in preclinical studies and has also been investigated as a potential treatment for neuropathic pain. DCM has also been used as a tool compound in neuroscience research to study the role of serotonin in the brain.

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O.2ClH/c14-12-3-1-2-11(13(12)15)10-16-4-5-17-6-8-18-9-7-17;;/h1-3,16H,4-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNSTUEDYDVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=C(C(=CC=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

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